molecular formula C13H20ClN B1435879 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060032-08-6

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1435879
CAS No.: 2060032-08-6
M. Wt: 225.76 g/mol
InChI Key: ILVKMMDFRQKFMV-UHFFFAOYSA-N
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Description

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-methylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems in the brain, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine hydrochloride
  • 2-Methyl-2-[(2-methylphenyl)methyl]pyrrolidine hydrochloride
  • 2-Methyl-2-[(3-chlorophenyl)methyl]pyrrolidine hydrochloride

Uniqueness

2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 3-position of the phenyl ring may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-methyl-2-[(3-methylphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-11-5-3-6-12(9-11)10-13(2)7-4-8-14-13;/h3,5-6,9,14H,4,7-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVKMMDFRQKFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
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2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
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2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
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2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
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2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride
Reactant of Route 6
2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride

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